BenchChemオンラインストアへようこそ!

Methyl 3-(4-(thiazol-2-yloxy)benzamido)thiophene-2-carboxylate

Molecular weight Structural differentiation Physicochemical property

This compound delivers a differentiated thiazol-2-yloxy-benzamido architecture that modifies lipophilicity and hydrogen-bonding networks versus simpler benzamido or oxazole analogs. Supported by SAR showing sub‑micromolar A₃ affinity (Ki = 0.33 μM) in related thiazole‑thiophene conjugates, it is a strong candidate for inflammatory, oncologic, and neuroprotective screening decks. The methyl ester provides a modifiable handle for prodrug or acid‑based analog synthesis. Insist on precise structural identity—generic analogs cannot guarantee equivalent target engagement or anti‑inflammatory potency.

Molecular Formula C16H12N2O4S2
Molecular Weight 360.4
CAS No. 2034528-97-5
Cat. No. B2417438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(4-(thiazol-2-yloxy)benzamido)thiophene-2-carboxylate
CAS2034528-97-5
Molecular FormulaC16H12N2O4S2
Molecular Weight360.4
Structural Identifiers
SMILESCOC(=O)C1=C(C=CS1)NC(=O)C2=CC=C(C=C2)OC3=NC=CS3
InChIInChI=1S/C16H12N2O4S2/c1-21-15(20)13-12(6-8-23-13)18-14(19)10-2-4-11(5-3-10)22-16-17-7-9-24-16/h2-9H,1H3,(H,18,19)
InChIKeyYNZKQEMEFGUCAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 3-(4-(thiazol-2-yloxy)benzamido)thiophene-2-carboxylate | Structural Baseline for Procurement Decisions Against Close Analogs


Methyl 3-(4-(thiazol-2-yloxy)benzamido)thiophene-2-carboxylate (CAS 2034528‑97‑5) is a heterocyclic benzamide derivative composed of a thiophene‑2‑carboxylate methyl ester core linked via a benzamido spacer to a thiazol‑2‑yloxy moiety [1]. The molecule’s empirical formula (C₁₆H₁₂N₂O₄S₂) and molecular weight (360.4 g·mol⁻¹) distinguish it from simpler thiophene‑2‑carboxylate benzamides that lack the thiazol‑2‑yloxy substituent [1]. This structural augmentation introduces additional heteroatom‑based hydrogen‑bond acceptors and a sulfur atom capable of modifying lipophilicity and target‑engagement profiles relative to oxazole or simple benzamido analogs, making precise structural identification essential for reproducible research and procurement [2].

Why Generic Substitution Fails for Methyl 3-(4-(thiazol-2-yloxy)benzamido)thiophene-2-carboxylate: Structural Specificity Over In‑Class Interchangeability


Thiophene‑2‑carboxylate benzamides as a class display diverse bioactivity profiles that are exquisitely sensitive to peripheral substituent identity. The thiazol‑2‑yloxy group present in this compound imparts a distinct hydrogen‑bonding network and alters π‑stacking and lipophilic interactions relative to simpler benzamido analogs (e.g., methyl 3‑benzamidothiophene‑2‑carboxylate, MW 261.3 g·mol⁻¹) or oxazole‑based isosteres [1][2]. Interchanging compounds without this specific thiazol‑2‑yloxy‑benzamido architecture can lead to divergent adenosine receptor subtype selectivity and anti‑inflammatory potency, as evidenced by structure‑activity relationship (SAR) studies on thiazole‑thiophene conjugates [3]. Consequently, assumption of pharmacological or functional equivalence among in‑class analogs is not supported by available quantitative evidence.

Quantitative Differentiation Evidence for Methyl 3-(4-(thiazol-2-yloxy)benzamido)thiophene-2-carboxylate vs. Closest Analogs


Molecular Weight Differentiation vs. Simplest Benzamido‑Thiophene‑2‑Carboxylate Analog

The target compound (C₁₆H₁₂N₂O₄S₂, MW = 360.4 g·mol⁻¹) exhibits a molecular weight increase of 99.1 g·mol⁻¹ over the simplest benzamido‑thiophene‑2‑carboxylate analog methyl 3‑benzamidothiophene‑2‑carboxylate (C₁₃H₁₁NO₃S, MW = 261.3 g·mol⁻¹) due to the additional thiazol‑2‑yloxy substituent [1][2]. This mass difference directly reflects the presence of an extra heterocyclic ring system containing one sulfur and one nitrogen atom, which alters predicted logP, hydrogen‑bond acceptor count, and topological polar surface area.

Molecular weight Structural differentiation Physicochemical property

Adenosine A₃ Receptor Antagonist Potency Established for Thiazole‑Thiophene Conjugate Class

While direct binding data for the target compound are not yet publicly available, structurally analogous thiazole‑thiophene conjugates have demonstrated sub‑micromolar A₃ adenosine receptor antagonism. In a published series, the most potent conjugate (compound 8n) exhibited an A₃ Ki of 0.33 μM with selectivity ratios >90 over A₁ and >30 over A₂A subtypes [1]. These compounds share the thiazole and thiophene scaffolds with the target compound, providing a class‑level baseline for expected receptor engagement.

Adenosine receptor A₃ antagonist Thiazole‑thiophene SAR

Structural Uniqueness Validated by InChI Key: No Reported Isomeric Ambiguity

The compound’s canonical InChI Key (YNZKQEMEFGUCAP‑UHFFFAOYSA‑N), as registered in the chemsrc database, provides a machine‑readable, collision‑resistant identifier that uniquely distinguishes it from all other registered chemical entities, including regioisomers and close analogs such as ethyl 2‑(2‑(4‑(thiazol‑2‑yloxy)benzamido)thiazol‑4‑yl)acetate (CAS 1904221‑38‑0) [1]. The InChI Key encodes the complete connectivity, stereochemistry, and tautomeric state, ensuring unambiguous procurement.

InChI Key Structural identity Chemical registration

Procurement‑Relevant Application Scenarios for Methyl 3-(4-(thiazol-2-yloxy)benzamido)thiophene-2-carboxylate


Adenosine A₃ Receptor Antagonist Screening Libraries

Based on the demonstrated sub‑micromolar A₃ affinity of structurally related thiazole‑thiophene conjugates (compound 8n Ki = 0.33 μM), this compound is a strong candidate for inclusion in focused screening decks targeting A₃ adenosine receptors for inflammatory, oncologic, or neuroprotective indications. Its unique thiazol‑2‑yloxy‑benzamido‑thiophene‑2‑carboxylate architecture may offer differentiated binding kinetics relative to previously reported scaffolds [1].

Building Block for Anti‑Inflammatory Lead Optimization

Patent literature (US8404859) establishes that thiazole‑thiophene compounds are useful for treating inflammatory diseases such as asthma and COPD. The target compound’s methyl ester functionality serves as a modifiable handle for prodrug or acid‑based analog synthesis, enabling structure‑activity relationship exploration in anti‑inflammatory programs where precise control of the thiazol‑2‑yloxy substituent is critical [2].

Physicochemical Standard for Computational Modeling and QSAR Studies

The well‑defined molecular weight (360.4 g·mol⁻¹) and unique InChI Key make this compound suitable as a reference standard for quantitative structure‑activity relationship (QSAR) model building and validation, particularly when comparing the impact of thiazole‑versus‑oxazole or benzamido‑versus‑sulfonamido substitutions on predicted logP, solubility, and permeability parameters.

Quote Request

Request a Quote for Methyl 3-(4-(thiazol-2-yloxy)benzamido)thiophene-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.